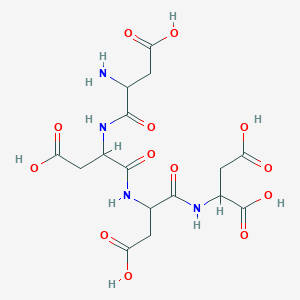

Asp-Asp-Asp-Asp

Description

Properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFYUJEXYKQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403237 | |

| Record name | Asp-Asp-Asp-Asp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145224-95-9 | |

| Record name | Asp-Asp-Asp-Asp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tetra-Aspartate (D4) Motif: Physicochemical Profile & Bone-Targeting Mechanics

Executive Summary

The Asp-Asp-Asp-Asp (D4) tetrapeptide represents a critical minimal motif in bioconjugate chemistry, primarily utilized for its high affinity for calcium ions within the hydroxyapatite (HAp) crystal lattice of bone. Unlike bisphosphonates, which exhibit high tissue retention and potential toxicity (e.g., osteonecrosis), D4 and its longer analogs (poly-aspartic acid) offer a biodegradable, transient bone-targeting mechanism.

This guide details the physicochemical properties of D4, analyzes its binding thermodynamics, and provides field-proven protocols for its synthesis—specifically addressing the notorious issue of aspartimide formation during solid-phase peptide synthesis (SPPS).

Part 1: Molecular Architecture & Physicochemical Profile

The D4 peptide is a homo-oligomer of L-aspartic acid. Its behavior is dominated by the high density of carboxyl groups, rendering it highly polar and negatively charged at physiological pH.

Table 1: Core Physicochemical Data

| Property | Value / Description | Notes |

| Sequence | H-Asp-Asp-Asp-Asp-OH (D4) | N-terminus free, C-terminus free (typically) |

| Molecular Formula | C₁₆H₂₂N₄O₁₃ | Free acid form |

| Molecular Weight | 478.37 g/mol | Monoisotopic mass |

| Isoelectric Point (pI) | ~2.7 – 3.0 | Highly acidic; exact pI depends on termini capping |

| Net Charge (pH 7.4) | -4 to -5 | All side chain and C-term carboxyls deprotonated |

| Hydrophobicity | Highly Hydrophilic | LogP < -4.0 (Estimated) |

| Solubility | > 50 mg/mL in H₂O | Requires pH adjustment (basic) for high concentrations |

| Structural Conformation | Random Coil / Extended | Adopts extended chain on HAp surfaces [1] |

Electrostatic Profile

At physiological pH (7.4), the four side-chain carboxyl groups (pKa ~3.9) and the C-terminal carboxyl (pKa ~2.1) are fully deprotonated. The N-terminal amine (pKa ~9.8) is protonated. This results in a dense negative charge cloud, which is the driving force for its "bone hook" capability.

Part 2: The Functional Core – Hydroxyapatite Affinity

The primary utility of D4 is its ability to bind hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone. This interaction is not merely electrostatic but involves coordination chemistry where the carboxylate oxygens displace water/phosphate to coordinate with calcium ions in the crystal lattice.

Mechanism of Action: The "Zipper" Effect

While a single Asp residue binds weakly to calcium, the D4 motif creates a chelation effect. However, D4 is considered the minimal binding unit. Research indicates that binding affinity increases log-linearly with chain length up to D10, but D4 provides sufficient retention for rapid delivery applications where permanent accumulation is undesirable [2].

Figure 1: Mechanism of D4 Adsorption to Bone Mineral. The peptide must shed its hydration shell to coordinate with surface calcium, a process driven by electrostatic attraction and favorable entropy from water release.

Part 3: Synthesis & Stability (Expertise & Experience)

Synthesizing poly-aspartic acid sequences like D4 via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a specific, high-risk challenge: Aspartimide Formation .

The Aspartimide Problem

During Fmoc deprotection (using piperidine), the nitrogen of the amide backbone can attack the ester of the aspartic acid side chain.[1][2] This cyclizes to form an aspartimide ring (aminosuccinimide).

-

Consequence: The ring is unstable and re-opens via hydrolysis, leading to a mixture of

-Asp (desired) and -

Detection: Isomers often have identical mass (MW 478.37), making MS detection impossible. They must be separated by high-resolution HPLC.

Mitigation Strategy

To ensure high purity (>95%) of D4, standard protocols are insufficient. You must employ one of the following "Expert" modifications:

-

Hmb Protection: Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH for the C-terminal linkage. The bulky Hmb group sterically hinders the backbone nitrogen attack.[3]

-

Acidic Deprotection: Add 0.1M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution.[4] The acid suppresses the ionization of the amide backbone, preventing cyclization [3].

-

Formic Acid/Piperazine: Replace piperidine with a Piperazine/Formic acid mix for deprotection to lower the basicity.

Figure 2: Synthesis Workflow for Poly-Aspartate. Highlighting the critical intervention point to prevent aspartimide-mediated racemization.

Part 4: Experimental Protocols

Protocol A: Validated Synthesis of H-Asp-Asp-Asp-Asp-OH

Rationale: This protocol uses the HOBt additive method, which is cost-effective and sufficient for tetramers.

-

Resin Loading: Use Wang resin (0.5 mmol/g). Pre-swell in DMF for 30 min.

-

First Coupling: Couple Fmoc-Asp(OtBu)-OH (5 eq) using DIC/OxymaPure to minimize racemization.

-

Deprotection (The Critical Step):

-

Prepare solution: 20% Piperidine in DMF + 0.1M HOBt .

-

Treat resin: 2 x 5 minutes. Do not extend deprotection times unnecessarily.

-

-

Elongation: Repeat coupling and modified deprotection for remaining 3 residues.

-

Cleavage: Treat with TFA:TIS:H₂O (95:2.5:2.5) for 2 hours.

-

Precipitation: Cold diethyl ether.

-

Validation: Analytical HPLC. Note: If a shoulder peak appears near the main peak, it is likely the

-Asp isomer.

Protocol B: Hydroxyapatite (HAp) Binding Assay

Rationale: To verify the functional "bone-targeting" capacity of the synthesized peptide.

-

Preparation: Suspend 10 mg of HAp nanocrystals (surface area ~100 m²/g) in 1 mL of Binding Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Equilibration: Wash HAp beads 3x with buffer to remove soluble calcium.

-

Incubation:

-

Prepare 100 µM solution of D4 peptide.

-

Add 500 µL peptide solution to HAp pellet.

-

Incubate at 37°C for 30 mins with gentle rotation.

-

-

Separation: Centrifuge at 10,000 x g for 5 mins.

-

Quantification (Self-Validating Step):

-

Measure the absorbance (214 nm) of the supernatant (unbound peptide).

-

Calculate bound fraction: $ %Bound = \frac{(C_{initial} - C_{supernatant})}{C_{initial}} \times 100 $

-

Control: Run a parallel tube with a non-acidic peptide (e.g., AAAA) to prove specificity. D4 should show >60% binding; AAAA should show <5%.

-

References

-

Long, J.R., et al. (1998). "A peptide that inhibits hydroxyapatite growth is in an extended conformation on the crystal surface."[5] Proceedings of the National Academy of Sciences, 95(21), 12083-12087. Link

-

Kasugai, S., et al. (2000). "Selective drug delivery system to bone: small peptide (Asp)6 conjugation." Journal of Bone and Mineral Research, 15(5), 936-943. Link

-

Paradís-Bas, M., et al. (2016). "The aspartimide problem in Fmoc-based SPPS. Part II: The influence of the protecting group." Journal of Peptide Science, 22(1), 32-41. Link

-

Wang, D., & Miller, S.C. (2004). "Bone-targeting potential of Asp-oligopeptide conjugated prodrugs." International Journal of Pharmaceutics, 286(1-2), 89-98. Link

Sources

Technical Whitepaper: The Dual-Phase Interaction of Poly-Aspartic Acid Sequences with Calcium Ions

From Molecular Chelation to Osteotropic Drug Delivery Architectures

Executive Summary

This technical guide analyzes the physiochemical interaction between poly-aspartic acid (Poly-Asp) sequences and calcium ions (

For drug development professionals, understanding this duality is critical. It governs the design of bone-targeting moieties, pH-responsive hydrogels, and Polymer-Induced Liquid-Precursor (PILP) systems for tissue engineering.[1][3] This guide synthesizes the thermodynamic principles, biological implications, and validated experimental protocols required to harness Poly-Asp/

Molecular Mechanism: The Carboxylate Clamp

The core of the Poly-Asp/

Chelation Dynamics

Calcium binding occurs via a multidentate chelation mechanism .[1] The flexible backbone of Poly-Asp allows carboxylate oxygens from adjacent or non-adjacent aspartyl residues to coordinate a single

-

The Ionic Bridge:

ions can bridge two separate Poly-Asp chains, leading to inter-chain crosslinking.[1][3] This is the fundamental mechanism behind calcium-mediated hydrogel formation. -

pH Sensitivity: The interaction is strictly pH-gated.

Visualization of Interaction Logic

The following diagram illustrates the logical flow of Calcium-Poly-Asp interaction states based on environmental conditions.

Caption: Logic flow of Poly-Asp/Calcium interaction showing pH-dependent activation and concentration-dependent biomineralization outcomes.

The Biomineralization Paradox: Inhibitor vs. Promoter

For researchers in tissue engineering, Poly-Asp is a "Janus" molecule.[3] Its effect on hydroxyapatite (HA) formation depends entirely on concentration and phase behavior.[1]

Inhibition (The Antiscalant Effect)

At high concentrations (>10 µg/mL), Poly-Asp adsorbs onto the active growth sites of developing crystal nuclei.[1] This creates a "Steric Shield," preventing the accretion of further calcium and phosphate ions. This property is exploited to stabilize amorphous calcium phosphate (ACP) and prevent premature crystallization in injectable bone cements.[1]

Promotion (The PILP Process)

At lower concentrations, or when immobilized on a scaffold, Poly-Asp mimics Osteopontin , a non-collagenous bone protein.[1][3] It sequesters calcium and phosphate into liquid-like nanodroplets—a Polymer-Induced Liquid-Precursor (PILP).[1][3] These droplets can infiltrate collagen fibrils before crystallizing, ensuring the intrafibrillar mineralization necessary for high-strength bone grafts.[3]

Data Summary: Concentration Effects

| Poly-Asp Concentration | Interaction Mode | Outcome | Application |

|---|---|---|---|

| < 1.0 µg/mL | Templating | Promotes Nucleation | Bone Grafts, Coating Implants |

| 1.0 - 10 µg/mL | Transition | PILP Formation | Intrafibrillar Mineralization |

| > 10 µg/mL | Surface Adsorption | Inhibits Growth | Kidney Stone Prevention, Stable Injectables |[1][3]

Therapeutic Architectures: Drug Delivery Systems

The affinity of Poly-Asp for calcium is utilized in two primary drug delivery strategies:

Osteotropic (Bone-Targeting) Delivery

Poly-Asp sequences (typically

-

Mechanism: The carboxylate groups replace phosphate ions on the crystal surface.

-

Utility: Delivering chemotherapeutics (e.g., Doxorubicin) directly to osteosarcomas, minimizing systemic toxicity.[1][3]

Calcium-Crosslinked Micelles

Amphiphilic block copolymers (e.g., PEG-PolyAsp) self-assemble into micelles.[1][3]

-

Loading: The core is loaded with a drug.

-

Locking:

is added to crosslink the Poly-Asp core, "freezing" the micelle structure.[1] -

Release: Upon entering the acidic environment of a tumor or endosome, the

is released, the core swells, and the drug is discharged.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed with self-validating checkpoints.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To thermodynamically quantify the binding affinity (

Materials:

-

Ligand:

(anhydrous, 99.99%) in 10 mM HEPES buffer, pH 7.4. -

Macromolecule: Poly-Asp (MW ~5-10 kDa) dialyzed into the exact same HEPES buffer.

Step-by-Step Workflow:

-

Dialysis (Critical): Dialyze the Poly-Asp solution against the assay buffer for 24 hours. Use the final dialysate to dissolve the

. This eliminates "heat of dilution" errors caused by buffer mismatch.[1] -

Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation during stirring.

-

Concentration Setup:

-

Run Parameters:

-

Temperature: 25°C.

-

Stirring: 750 RPM.

-

Injections: 1 x 0.4 µL (dummy), followed by 18 x 2.0 µL.

-

Spacing: 150 seconds (ensure baseline return).

-

-

Data Analysis: Fit to a "One Set of Sites" model.

Protocol B: Turbidimetric Induction Time Assay

Purpose: To measure the inhibition or promotion of calcium carbonate/phosphate nucleation.

Workflow Visualization:

Caption: Workflow for Turbidimetric Assay. Induction time shifts indicate inhibition (longer time) or promotion (shorter time).[1][3]

Step-by-Step Workflow:

-

Preparation: Prepare 10 mM

and 10 mM -

Blanking: Zero the spectrophotometer with water at 500 nm.

-

Mixing: Rapidly mix equal volumes (e.g., 2 mL) of Solution A and Solution B in a cuvette. Start timer immediately (

). -

Monitoring: Record Absorbance (500 nm) every 10 seconds for 30 minutes.

-

Interpretation:

References

-

Poly(aspartic acid) in Biomedical Applications. ACS Biomaterials Science & Engineering. (2021).[1][3] Comprehensive review of synthesis, calcium affinity, and bone targeting.[1][3] [1][3]

-

Isothermal Titration Calorimetry of Polyelectrolyte/Ca2+ Binding. Max Planck Institute of Colloids and Interfaces. Detailed thermodynamic analysis of calcium binding to poly-acids.

-

The Role of Poly(Aspartic Acid) in Calcium Phosphate Precipitation. National Institutes of Health (PMC). Investigation into confinement effects and biomineralization mechanisms.

-

Poly aspartic acid peptide-linked PLGA Nanoparticles. ResearchGate. Study on bone-targeting drug delivery systems using Poly-Asp sequences.

-

Role of Amino Acids in Hydroxyapatite Mineralization. National Institutes of Health (PMC).[1] Review of inhibition vs. promotion mechanisms of charged amino acids.

Sources

Chemical structure and stability of (Asp)4 sequence

Chemical Structure, Stability, and Synthesis Optimization

Executive Summary

The tetra-aspartic acid sequence, (Asp)4 or D4, represents a critical motif in drug development, primarily utilized for its high affinity to hydroxyapatite (HA) in bone-targeting conjugates. However, its apparent simplicity belies a significant chemical instability: aspartimide formation . This degradation pathway, catalyzed by basic conditions during synthesis and storage, leads to structural isomerization (

This guide provides a rigorous technical analysis of the (Asp)4 motif, detailing the mechanistic underpinnings of its instability and offering a self-validating protocol for its synthesis and characterization.

Part 1: Chemical Structure & Physicochemical Properties[1]

The (Asp)4 sequence is a highly polar, polyanionic peptide segment. Its utility is derived almost entirely from its side-chain carboxylates (

1.1 Bone Targeting Mechanism

The affinity of (Asp)4 for bone is driven by the chelation of calcium ions (

-

Binding Mode: The carboxylate groups of the aspartic acid residues act as bidentate ligands, displacing phosphate or binding to calcium-rich surfaces of the bone mineral.

-

Threshold of Efficacy: While (Asp)6 and (Asp)8 exhibit higher binding constants (

in the nanomolar range), (Asp)4 represents the minimal motif required for detectable HA affinity, often used when transient retention or lower accumulation is desired to reduce off-target calcification risks.

1.2 The Stability Paradox

While the side chains drive function, they also drive degradation. The proximity of the side-chain carbonyl (

Part 2: The Stability Crisis – Aspartimide Formation[2][3]

The most critical quality attribute for (Asp)4 manufacture is the control of aspartimide formation. This is not a random degradation; it is a mechanistic inevitability under standard Fmoc-SPPS conditions if left unchecked.

2.1 The Mechanism

-

Deprotonation: The backbone amide nitrogen is deprotonated (usually by piperidine during Fmoc removal).[1]

-

Cyclization: The nitrogen attacks the side-chain ester (or acid), expelling the protecting group (or water).

-

Intermediate: A 5-membered succinimide ring (Aspartimide) is formed.[2]

-

Ring Opening: Hydrolysis opens the ring, but it is non-regieuselective. It yields a mixture of:

- -Asp (Native): ~20-30%

- -Asp (Isomer): ~70-80% (The "kinked" peptide)

-

D-Asp: Racemization occurs via the enolizable intermediate.

This reaction is "mass neutral" (loss of

2.2 Mechanistic Pathway Visualization

Figure 1: The Aspartimide degradation pathway. Note that the

Part 3: Synthesis Strategy & Mitigation

To synthesize (Asp)4 with high purity (>95%), one cannot rely on standard Fmoc protocols. The following protocol integrates Backbone Protection and Base Tuning .

3.1 Strategic Reagents

| Component | Standard Reagent | Optimized Reagent for (Asp)4 | Rationale |

| Fmoc Removal | 20% Piperidine | 5% Piperazine + 0.1M HOBt | Piperazine is a weaker base (pKa 9.8 vs 11.1); HOBt suppresses imide ring closure. |

| Asp Protection | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | The 3-methylpent-3-yl (OMpe) ester is bulkier than t-Butyl, sterically hindering the attack. |

| Backbone | Standard | Fmoc-(Dmb)Gly-OH or Hmb | Protecting the amide nitrogen on the next residue prevents it from acting as a nucleophile. |

3.2 Self-Validating Synthesis Protocol

Objective: Synthesize H2N-(Asp)4-Gly-OH with <1%

Step 1: Resin Loading

-

Use a low-loading resin (0.2–0.4 mmol/g) like Wang or CTC to reduce inter-chain aggregation, which can exacerbate local basicity.

Step 2: Elongation Cycles (The "Safe" Cycle)

-

Coupling: Use DIC/Oxyma Pure (1:1) instead of HATU/DIEA. Reason: DIEA is a base and can promote aspartimide formation during the coupling step itself.

-

Deprotection (The Critical Step):

-

Reagent: 5% Piperazine / 0.1 M HOBt in DMF.

-

Time: 2 x 5 minutes. Do not extend deprotection times.

-

Wash: Extensive DCM washes (acidic character of DCM helps neutralize residual base).

-

Step 3: The Hmb/Dmb Intervention

-

If the sequence is extended beyond (Asp)4 (e.g., into a payload linker), introduce a Dmb-protected glycine or Hmb-aspartate at the C-terminus of the poly-Asp run. This physically blocks the nitrogen atom required to initiate the ring formation.

Step 4: Cleavage

-

Reagent: TFA/TIS/H2O (95:2.5:2.5).[3]

-

Time: 2 hours.

-

Note: Avoid high temperatures during rotary evaporation.

Part 4: Analytical Characterization

Standard LC-MS is insufficient because Native Asp and Iso-Asp (Beta) have the same molecular weight . You must separate them chromatographically.

4.1 HPLC Method for Isomer Separation

The

-

Column: C18 High-Resolution (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.[4]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradient is required.[5] 0-10% B over 20 minutes.

-

Temperature: 40°C (improves peak shape for aspartyl peptides).

4.2 Diagnostic MS/MS Fragmentation

If HPLC resolution is ambiguous, use MS/MS.

- -Asp: Yields standard b and y ions.

- -Asp: Specific fragmentation often yields a diagnostic loss of water or unique immonium ions related to the altered backbone connectivity.

-

Aspartimide: Mass is [M-18]. If you see a peak at [M-18], the ring is still closed (synthesis failure).

4.3 Analytical Workflow Diagram

Figure 2: Analytical decision tree for distinguishing cyclic imides and isomers.

References

-

Mergler, M., et al. (2003). "Aspartimide formation in Fmoc-SPPS of Asp-Gly containing peptides." Journal of Peptide Science. Link

-

Kaspar, A. A., et al. (2020).[6] "Selection and identification of a novel bone-targeting peptide for biomedical imaging of bone." Scientific Reports. Link

-

Packman, L. C. (1995). "The use of Hmb backbone protection to prevent aspartimide formation."[1][3][6] Tetrahedron Letters. Link

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link

-

Sigma-Aldrich (Merck). "Amino Acid and Peptide Chiral Separations." Technical Guide. Link

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

An In-depth Technical Guide to the Electrostatic Repulsion Mechanisms of Tetra-Glutamate (E4) Peptide Motifs

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: The Power of Repulsion in Biological Design

In the intricate world of peptide and protein engineering, attractive forces often take center stage. We design interactions to promote binding, assembly, and catalytic activity. However, the deliberate engineering of repulsive forces, particularly electrostatic repulsion, offers a sophisticated and powerful tool for creating dynamic, environmentally responsive biomaterials and therapeutics. This guide delves into the core principles and practical applications of electrostatic repulsion as manifested in a simple yet potent peptide motif: the tetra-glutamate (EEEE or E4) sequence.

While the term "D4 peptide motif" is not standard in the literature, this guide will use the tetra-glutamate (E4) motif as a prime exemplar of a peptide sequence dominated by pH-dependent electrostatic repulsion. The principles discussed herein are broadly applicable to other poly-anionic sequences, such as those containing aspartic acid (D). We will explore the fundamental biophysics of this motif, provide detailed protocols for its characterization, and illuminate its growing importance in the field of drug development.

The E4 Motif: A pH-Triggered Molecular Switch

The tetra-glutamate motif is a sequence of four consecutive glutamic acid residues. The defining characteristic of this motif is the carboxylic acid side chain of each glutamate residue. The protonation state of these side chains is exquisitely sensitive to the surrounding pH, which in turn dictates the motif's conformational and electrostatic properties.

The Protonation-Conformation Cascade

At neutral to alkaline pH (e.g., pH 7.4, characteristic of blood and healthy tissues), the glutamic acid side chains are deprotonated, bearing a negative charge. In the E4 motif, the close proximity of four negative charges results in strong intramolecular electrostatic repulsion. This repulsion forces the peptide backbone into an extended, random coil conformation to maximize the distance between the charged groups.[1]

As the pH of the environment becomes more acidic (e.g., approaching pH 5.0-6.0, characteristic of the tumor microenvironment or endosomal compartments), the carboxylic acid groups begin to protonate.[2] This neutralization of charge diminishes the electrostatic repulsion, allowing other forces, such as hydrogen bonding, to dominate. Consequently, the peptide can undergo a conformational transition, often adopting a more compact or ordered structure, such as an α-helix.[3] This pH-dependent transition from a charge-repelled random coil to a more collapsed state is the fundamental principle behind the E4 motif's function as a molecular switch.

The pKa of a glutamic acid residue in isolation is approximately 4.3. However, within the E4 motif, the pKa of each successive glutamate is shifted due to the electrostatic influence of its neighbors. The pKa of the first glutamate to be protonated will be lower than that of the last, as protonation of one residue stabilizes the deprotonated state of the others. This cooperative effect can sharpen the pH-responsiveness of the conformational transition.[4]

Diagram: pH-Dependent Conformational Change of the E4 Motif

Caption: Conformational transition of the E4 peptide motif in response to pH changes.

Experimental Characterization of the E4 Motif

A thorough understanding of the E4 motif's behavior requires a suite of biophysical techniques to quantify its conformational changes and the thermodynamics of its interactions.

Peptide Synthesis and Purification

The foundation of any robust biophysical study is a pure and well-characterized peptide.

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification of an E4-Containing Peptide

-

Synthesis:

-

Utilize standard Fmoc/tBu solid-phase peptide synthesis chemistry.[5]

-

Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Perform stepwise coupling of Fmoc-protected amino acids, with particular attention to the coupling efficiency of the glutamic acid residues. Double coupling may be necessary to ensure complete reaction.

-

Protect the glutamic acid side chains with a t-butyl (tBu) group.

-

-

Cleavage and Deprotection:

-

After synthesis of the full-length peptide, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[6]

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides in solution.[8] A pH titration monitored by CD can directly visualize the conformational transition of the E4 motif.

Protocol: CD pH Titration of an E4 Peptide

-

Sample Preparation:

-

Dissolve the lyophilized E4 peptide in a low-salt buffer (e.g., 10 mM phosphate buffer) to a final concentration of 50-100 µM.

-

Prepare a series of buffers spanning the pH range of interest (e.g., pH 3.0 to 8.0 in 0.5 pH unit increments).

-

-

Data Acquisition:

-

Use a CD spectropolarimeter equipped with a thermostatted cell holder (e.g., at 25°C).

-

Acquire CD spectra from 260 nm to 190 nm in a 1 mm pathlength quartz cuvette.[9]

-

For each pH point, record the spectrum of the buffer alone (baseline) and the peptide solution.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the corresponding peptide spectrum for each pH.

-

Plot the mean residue ellipticity at 222 nm (a characteristic wavelength for α-helical content) as a function of pH.[9]

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the conformational transition.[10]

-

| pH | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Predominant Conformation |

| 8.0 | -2,000 | Random Coil |

| 7.0 | -2,500 | Random Coil |

| 6.5 | -4,000 | Transition |

| 6.0 | -8,000 | Transition |

| 5.5 | -15,000 | α-Helical |

| 5.0 | -18,000 | α-Helical |

| 4.0 | -18,500 | α-Helical |

Table 1: Representative quantitative data from a CD pH titration of an E4-containing peptide.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction.[11] To probe the repulsive forces of the E4 motif, one can measure its interaction with a positively charged peptide at different pH values.

Protocol: ITC Analysis of E4 Interaction with a Polycationic Peptide

-

Sample Preparation:

-

Prepare solutions of the E4 peptide (in the ITC cell) and a polycationic peptide (e.g., tetra-lysine, K4) (in the syringe) in the same buffer (e.g., 20 mM phosphate buffer) at two different pH values: pH 7.4 (E4 is charged) and pH 4.0 (E4 is largely neutral).

-

Typical concentrations are 50 µM E4 in the cell and 500 µM K4 in the syringe.

-

-

Data Acquisition:

-

Perform the titration by injecting small aliquots (e.g., 5-10 µL) of the K4 solution into the E4 solution at a constant temperature (e.g., 25°C).[12]

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13]

-

At pH 4.0, a strong exothermic interaction is expected, indicating favorable binding between the neutral E4 and the cationic K4.

-

At pH 7.4, a significantly weaker, or even endothermic, interaction is expected due to the electrostatic repulsion between the negatively charged E4 and the positively charged K4, which must be overcome for binding to occur.[14]

-

| pH | Binding Affinity (Kd) | Enthalpy (ΔH) | Entropy (ΔS) | Interpretation |

| 4.0 | ~10 µM | Favorable (negative) | Favorable (positive) | Strong, enthalpy-driven interaction |

| 7.4 | > 500 µM | Unfavorable (positive or near zero) | Unfavorable (negative) | Weak interaction due to electrostatic repulsion |

Table 2: Illustrative thermodynamic data from an ITC experiment showing the pH-dependent interaction of an E4 peptide with a K4 peptide.

Applications in Drug Development

The pH-responsive nature of the E4 motif makes it a valuable tool in drug delivery, particularly for creating "smart" systems that release their payload in response to the acidic microenvironments of tumors or endosomes.[2]

E4 Motifs as pH-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component that influences the efficacy and safety of the therapeutic.[15] An ideal linker is stable in circulation (pH 7.4) but cleaves to release the drug in the target tumor environment. While many linkers rely on enzymatic cleavage, pH-sensitive linkers offer an alternative or complementary release mechanism.[16]

An E4 motif can be incorporated into a linker design to control the accessibility of a cleavage site. At pH 7.4, the repulsive forces within the E4 sequence would maintain the linker in an extended conformation, potentially sterically hindering an enzymatic cleavage site from protease access. Upon internalization into an acidic endosome, the E4 motif would collapse, exposing the cleavage site and allowing for drug release.

Diagram: E4-Containing pH-Sensitive Linker in an ADC

Caption: Mechanism of an E4-based pH-sensitive linker in an ADC.

Conclusion and Future Perspectives

The tetra-glutamate motif, driven by the fundamental principle of electrostatic repulsion, serves as a robust and tunable pH-sensitive molecular switch. Its predictable conformational response to changes in acidity provides a powerful tool for the design of intelligent drug delivery systems and responsive biomaterials. The experimental protocols outlined in this guide provide a self-validating framework for the characterization of E4 motifs and other poly-ionic peptides, enabling researchers to harness the power of repulsion in their own work.

Future advancements in this field will likely involve the combination of E4 motifs with other stimuli-responsive elements to create multi-modal systems, as well as the use of computational modeling and molecular dynamics simulations to predict and refine the behavior of these fascinating molecular switches with even greater precision.[17]

References

-

St. Amant, A. H., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]

-

Wimley, W. C. (2010). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. PMC. Available at: [Link]

-

Popenda, M., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. Available at: [Link]

-

Mertens, C., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. RSC Publishing. Available at: [Link]

-

Okuda, S., et al. (2018). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. Available at: [Link]

-

Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

-

Isidro-Llobet, A., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available at: [Link]

-

Li, W., et al. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]

-

Salari, R., et al. (2021). Simulations of peptide conformational dynamics and thermodynamics. Chemical Reviews. Available at: [Link]

-

Tsuchikama, K., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]

-

Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

-

Kelly, S. M., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. PMC. Available at: [Link]

-

Gelman, H., et al. (2020). Peptide Electrostatic Modulation Directs Human Neural Cell Fate. PMC. Available at: [Link]

-

A., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

-

Manavalan, P., et al. (1979). Cyclic peptides. 14. Conformational energy and circular dichroism of proline-containing cyclic dipeptides. ACS Publications. Available at: [Link]

-

Schlaad, H., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. Available at: [Link]

-

Pace, C. N., et al. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS Omega. Available at: [Link]

-

Alderson, T. R., et al. (2019). The Transmembrane Glutamate Serves as a pH Sensor for Tha4 Oligomerization During Twin Arginine Transport of Proteins. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2022). Electrostatic Induced Peptide Hydrogels for pH‐Controllable Doxorubicin Release and Antitumor Activity. ResearchGate. Available at: [Link]

-

Nominé, Y., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. Available at: [Link]

-

Chudasama, V., et al. (2021). Branched Linkers for Homogeneous Antibody–Drug Conjugates: How Long Is Long Enough?. MDPI. Available at: [Link]

-

Wang, Y., et al. (2019). Protein–Polyelectrolyte Interaction: Thermodynamic Analysis Based on the Titration Method. MDPI. Available at: [Link]

-

Poater, A., et al. (2010). Investigating the Effect of pH on the Aggregation of Two Surfactant-Like Octapeptides. ACS Publications. Available at: [Link]

-

Warwicker, J. (2019). Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production. PMC. Available at: [Link]

-

Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. PubMed. Available at: [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

-

Lovas, S., et al. (2007). Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link]

-

Mata, A., et al. (2021). Effect of Peptide–Polymer Host–Guest Electrostatic Interactions on Self-Assembling Peptide Hydrogels Structural and Mechanical Properties and Polymer Diffusivity. PMC. Available at: [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

-

Swamy, M. J. (2019). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

-

Nielsen, P. E. (2021). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. MDPI. Available at: [Link]

-

D'Auria, S., et al. (2021). How pH Orchestrates the Structure of the Periplasmic Glutamate-Binding Protein. MDPI. Available at: [Link]

-

Bio-Logic. (n.d.). Circular dichroism (CD) spectroscopy. (A) Effect of pH on the secondary... ResearchGate. Available at: [Link]

-

Zsila, F. (2022). Electronic Circular Dichroism of Peptides. ResearchGate. Available at: [Link]

-

Alm, E. J., et al. (2021). Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. ACS Publications. Available at: [Link]

-

Papoian, G. A., et al. (2023). Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. AIP Publishing. Available at: [Link]

-

Nadler, A., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. Available at: [Link]

-

Li, J., et al. (2020). Identification of a hotspot on PD-L1 for pH-dependent binding by monoclonal antibodies for tumor therapy. PMC. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Merten, C., et al. (2014). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available at: [Link]

-

University of Bristol. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Available at: [Link]

-

Merten, C., et al. (2014). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available at: [Link]

-

Li, Y., et al. (2021). Structural Transformation and Functional Improvement of Potato Protein–Gallic Acid Conjugates: Multispectroscopy and Molecular Dynamics Simulations. MDPI. Available at: [Link]

-

Ramirez, J., & Nominé, Y. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of short peptides and peptide amphiphiles as collagen mimics and an investigation of their interactions with collagen using molecular dynamics simulations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Solid-phase peptide synthesis protocols for Asp-Asp-Asp-Asp

Application Note: High-Fidelity Solid-Phase Synthesis of Asp-Asp-Asp-Asp (D4) Peptide

Executive Summary

The synthesis of poly-aspartic acid sequences, such as the tetra-aspartate (D4) motif used in bone-targeting drug delivery and biomineralization studies, presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). While the sequence appears simple, it is notoriously prone to aspartimide formation —a side reaction where the peptide backbone cyclizes into a succinimide ring.[1] This results in a mixture of

This guide provides a self-validating protocol designed to suppress this mechanism, utilizing optimized deprotection cocktails and resin selection to ensure high crude purity (>90%) without requiring expensive specialized protecting groups.

Mechanistic Insight: The Aspartimide Challenge

To synthesize D4 successfully, one must understand the enemy. The "Aspartimide Problem" is base-catalyzed. During the removal of the Fmoc group (typically using piperidine), the basic conditions deprotonate the backbone amide nitrogen of the Asp residue. This nitrogen then attacks the side-chain ester (usually OtBu), ejecting the protecting group and forming a five-membered succinimide ring.

Why D4 is difficult: The rate of this reaction is sequence-dependent. Asp-Asp motifs are among the most susceptible because the flexibility of the chain allows facile ring closure.

Diagram 1: Mechanism of Aspartimide Formation & Hydrolysis

Figure 1: The base-catalyzed pathway leading to inseparable beta-aspartyl byproducts.

Strategic Planning & Reagent Selection

To prevent the pathway shown above, we must modify the synthesis environment.[2]

A. Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

-

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Rationale:

-

Suppression of Racemization: Loading the first Asp onto 2-CTC is performed under very mild basic conditions (DIPEA), preventing initial racemization of the C-terminal residue.

-

Prevention of Diketopiperazine (DKP): While more critical for Proline sequences, the steric bulk of the trityl linker helps prevent the formation of DKP during the deprotection of the second residue.

-

Alternative: Wang resin can be used but requires DMAP for loading, which increases racemization risk.

-

B. Protecting Groups

-

Standard: Fmoc-Asp(OtBu)-OH.[3][4][5] (Economical, but requires Protocol B below).

-

High-Fidelity: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).

-

Why: The OMpe group is bulkier than OtBu, sterically hindering the attack of the nitrogen on the ester carbonyl. If budget permits, use OMpe for the internal Asp residues.

-

C. The "Secret Sauce": Deprotection Cocktail

Standard 20% Piperidine is forbidden for high-purity D4 synthesis.

-

Optimized Cocktail: 20% Piperidine / 0.1 M Oxyma Pure (or HOBt) in DMF.

-

Mechanism: Oxyma/HOBt acts as an acidic buffer. It keeps the backbone amide protonated (preventing the nucleophilic attack) without neutralizing the piperidine enough to stop Fmoc removal.

Detailed Experimental Protocols

Protocol A: Resin Loading (2-CTC)

-

Swelling: Weigh 2-CTC resin (1.0 g, ~1.6 mmol/g). Swell in dry DCM (10 mL) for 20 min.

-

Loading Solution: Dissolve Fmoc-Asp(OtBu)-OH (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIPEA (4.0 eq).

-

Note: We underload the resin (0.6 eq) to prevent aggregation and ensure high coupling efficiency.

-

-

Coupling: Add solution to resin.[6] Agitate for 2 hours at Room Temperature (RT).

-

Capping: Add Methanol (1 mL) to the reaction mixture (still with resin) and agitate for 15 min. This caps unreacted chloride sites.

-

Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Peptide Elongation (The "Buffered" Method)

This protocol uses the modified deprotection mix to suppress aspartimide.

| Step | Reagent/Solvent | Volume | Time | Cycles |

| 1. Wash | DMF | 10 mL/g | 1 min | 3x |

| 2. Deprotection | 20% Piperidine + 0.1M Oxyma Pure in DMF | 10 mL/g | 5 min | 1x |

| 3. Deprotection | 20% Piperidine + 0.1M Oxyma Pure in DMF | 10 mL/g | 10 min | 1x |

| 4. Wash | DMF | 10 mL/g | 1 min | 5x |

| 5. Activation | Fmoc-Asp(OtBu)-OH (3 eq) + Oxyma (3 eq) + DIC (3 eq) in DMF | 5-8 mL/g | Pre-mix 2 min | - |

| 6. Coupling | Add activated mix to resin | - | 60 min | 1x |

| 7. Wash | DMF | 10 mL/g | 1 min | 3x |

-

Critical Check: Perform a Kaiser Test (Ninhydrin) after Step 7. If blue (positive), repeat coupling. If colorless (negative), proceed.

-

Repeat: Cycle Steps 1-7 for the remaining Asp residues.

Protocol C: Cleavage & Isolation

Since D4 has no Met, Cys, or Trp, a simple cleavage cocktail is sufficient.

-

Wash Resin: DCM (5x) after final deprotection. Dry under nitrogen.

-

Cocktail Preparation: TFA / TIS / H2O (95 : 2.5 : 2.5).

-

Reaction: Add cold cocktail to resin. Agitate for 2 hours at RT.

-

Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge (3000 rpm, 5 min). Decant ether.

-

Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and freeze-dry.

Workflow Visualization

Figure 2: Optimized SPPS workflow emphasizing the buffered deprotection step.

Troubleshooting & Quality Control

| Observation | Probable Cause | Solution |

| Mass Spec: M-18 peak | Aspartimide formation (loss of H2O). | Use 0.1M Oxyma in deprotection.[7] Switch to Fmoc-Asp(OMpe)-OH . |

| Mass Spec: M+67 peak | Piperidide adduct (Aspartimide ring opening by piperidine). | Same as above. Ensure efficient washing after deprotection. |

| Double Peaks in HPLC | These are chemically identical in mass.[8] Prevent formation using the protocols above; separation is difficult. | |

| Low Yield | Aggregation of poly-Asp chain. | Use Double Coupling for the 3rd and 4th Asp. Use a lower resin loading (0.3 mmol/g). |

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

Merck (Novabiochem). (2020). Fmoc Solid Phase Peptide Synthesis: A Practical Guide. "Prevention of Aspartimide Formation." Link

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Aspartimide Problem in Fmoc-Based SPPS. Part II: The Solution. Chemistry – A European Journal, 22(6), 1930-1936. Link

-

Dölling, R., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.[4] Organic Letters, 14(20), 5218–5221.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. biotage.com [biotage.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

Application Note: High-Fidelity Synthesis of Poly-Aspartic Acid Sequences via Fmoc SPPS

Abstract & Executive Summary

The synthesis of poly-aspartic acid (poly-Asp) sequences poses a unique chemical challenge in Solid Phase Peptide Synthesis (SPPS). Unlike hydrophobic aggregation seen in poly-Alanine or poly-Isoleucine, poly-Asp sequences fail primarily due to a specific, base-catalyzed side reaction: Aspartimide formation .

Standard Fmoc protocols (using Fmoc-Asp(OtBu)-OH and 20% Piperidine) often yield a complex mixture of the desired product,

This guide details an optimized "High-Fidelity" protocol utilizing:

-

Sterically Hindered Protection: Fmoc-Asp(OMpe)-OH.

-

Acidic Modifiers: 0.1 M HOBt in the deprotection cocktail.

-

Optimized Solvation: Use of Oxyma/DIC coupling chemistry.

The Mechanism of Failure: Aspartimide Formation[1]

To solve the problem, one must understand the failure mode. In repetitive Asp sequences, the amide nitrogen of the peptide backbone attacks the ester carbonyl of the aspartic acid side chain.[1] This cyclization forms a five-membered succinimide ring (Aspartimide).[2]

The Chemical Pathway

This reaction is base-catalyzed . During the repetitive Fmoc removal steps (exposure to Piperidine), the backbone amide is deprotonated, increasing its nucleophilicity.[1]

-

Cyclization: The backbone nitrogen attacks the side-chain ester (OtBu), releasing t-Butanol and forming the Aspartimide ring.

-

Ring Opening (The Damage): The ring is unstable and opens via nucleophilic attack (by water or piperidine).

-

Attack by Water: Opens the ring to form either the original

-Asp peptide (rarely) or the -

Attack by Piperidine: Forms

- and

-

Visualization of the Failure Mode

Figure 1: Mechanism of base-catalyzed aspartimide formation leading to structural heterogeneity.

Strategic Solutions

We employ a three-tiered defense strategy to suppress this reaction.

Tier 1: Steric Shielding (OMpe vs. OtBu)

The standard tert-butyl (OtBu) ester does not provide sufficient steric bulk to prevent the backbone nitrogen from attacking.

-

Recommendation: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).

-

Why: The OMpe group is significantly bulkier than OtBu, creating a physical barrier that hinders the cyclization attack without affecting acid lability during final cleavage.

Tier 2: The "Magic" Deprotection Cocktail

Since the reaction is base-catalyzed, reducing the basicity of the deprotection environment is critical.

-

Recommendation: Add 0.1 M HOBt (Hydroxybenzotriazole) to the 20% Piperidine/DMF deprotection solution.

-

Why: HOBt acts as a weak acid. It suppresses the deprotonation of the backbone amide bond (the nucleophile) while leaving the amine basic enough to remove the Fmoc group.

Tier 3: Coupling Chemistry

Avoid bases like DIEA (Diisopropylethylamine) during coupling if possible, as they can pre-activate the aspartimide pathway.

-

Recommendation: Use DIC/Oxyma Pure .

-

Why: This is a base-free (neutral) coupling method that minimizes racemization and maintains a lower pH profile than HBTU/DIEA.

Comparative Data: Standard vs. Optimized

| Parameter | Standard Protocol | Optimized Protocol |

| Building Block | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH |

| Deprotection | 20% Piperidine / DMF | 20% Piperidine / 0.1M HOBt / DMF |

| Coupling | HBTU / DIEA | DIC / Oxyma Pure |

| Aspartimide Level | High (10–30% per cycle) | Negligible (< 0.5% per cycle) |

| High (detectable by HPLC shift) | Low / Undetectable | |

| Mass Spec Profile | +67 Da peaks (Piperidides) | Clean [M+H]+ |

Detailed Experimental Protocol

Materials Required[4]

-

Resin: Rink Amide ProTide or Wang Resin (Low loading: 0.2 – 0.4 mmol/g recommended to reduce inter-chain aggregation).

-

Reagents: Piperidine (Reagent Grade), HOBt (Anhydrous), DIC, Oxyma Pure, DMF (Peptide Grade), TFA, TIS.

Synthesis Workflow (Automated or Manual)

Step 1: Resin Preparation[5][6]

-

Swell resin in DMF for 30 minutes.

-

Initial Deprotection: Treat with 20% Piperidine/DMF (standard) to remove the initial Rink/Wang Fmoc group. Note: The first deprotection does not require HOBt as there is no Asp chain yet.

Step 2: The Optimized Cycle (Repeat for Poly-Asp)

A. Coupling (Base-Free)

-

Dissolve Fmoc-Asp(OMpe)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.

-

Add DIC (5.0 eq) immediately before adding to the resin.

-

Incubate for 60 minutes at Room Temperature (RT).

-

Optional: Double couple for sequences >10 residues.

-

Wash: DMF (4 x 1 min).

B. Optimized Deprotection (The Critical Step)

-

Prepare Deprotection Cocktail : 20% Piperidine in DMF + 0.1 M HOBt .

-

Recipe: Dissolve 1.35 g HOBt in 100 mL of 20% Piperidine/DMF.

-

-

Add cocktail to resin.

-

Incubate: 2 x 5 minutes (Short bursts are better than one long exposure).

-

Wash: DMF (5 x 1 min) to thoroughly remove HOBt and Piperidine.

Step 3: Cleavage & Isolation[7]

-

Wash resin with DCM (3x) and dry under Nitrogen.

-

Prepare Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Add to resin and shake for 2 hours .

-

Precipitate in cold Diethyl Ether.

-

Note: Poly-Asp is very hydrophilic. If the peptide does not precipitate well, evaporate the TFA under N2 stream first, then add ether. If it still fails, dissolve in water and lyophilize directly.

-

Workflow Diagram

Figure 2: Optimized workflow for Poly-Asp synthesis emphasizing HOBt additives and OMpe protection.

QC & Validation: Did it work?

Validating poly-Asp sequences is tricky because the

Diagnostic Methods

-

HPLC Peak Shape:

-

Success: A sharp, symmetrical single peak.

-

Failure: Broad shoulders or "pre-peaks" usually indicate

mixtures.

-

-

Piperidide Check (MS):

-

Look for masses corresponding to

. The presence of this adduct confirms that aspartimide formation occurred and the ring was opened by piperidine.

-

-

Digestion Assay (The Gold Standard):

-

Enzymatic digestion with Proteinase K or Carboxypeptidase Y . These enzymes generally require a native

-peptide backbone. If the peptide contains

-

Troubleshooting

| Issue | Probable Cause | Solution |

| Product mass is +67 Da | Aspartimide opened by Piperidine. | Ensure 0.1 M HOBt was added to the deprotection mix. Switch to OMpe ester. |

| Broad HPLC peak | Racemization ( | Reduce deprotection time. Ensure temperature is not >30°C (Do not use microwave heating for deprotection of Asp). |

| Low Yield / Aggregation | Poly-Asp aggregation on resin. | Use lower loading resin (<0.3 mmol/g). Use PEG-based resin (ChemMatrix or ProTide). |

References

-

Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I: General aspects and the use of HOBt as a suppressor." Journal of Peptide Science.

-

Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[3] Journal of Peptide Science.

-

Karlström, A., & Undén, A. (1996). "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis."[3] Tetrahedron Letters.

-

Martinez, J., et al. (1988). "Prevention of aspartimide formation in solid phase peptide synthesis." Tetrahedron Letters.

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

Application Notes & Protocols: Engineering Conditionally Active AAVs with Asp-Asp-Asp-Asp Peptide Locks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in AAV Gene Therapy

Adeno-associated virus (AAV) vectors have emerged as a leading platform for in vivo gene therapy, primarily due to their favorable safety profile and ability to transduce a wide range of cell types.[1][2] However, a significant challenge remains in restricting vector activity to specific target tissues, thereby minimizing off-target effects and maximizing therapeutic efficacy.[3] One innovative approach to address this is the engineering of "smart" vectors that are conditionally activated within the desired pathological microenvironment.[1][4]

This guide details the design, production, and validation of AAV vectors incorporating a novel peptide "lock" composed of a tetra-aspartate (Asp-Asp-Asp-Asp) sequence. This polyanionic lock sterically hinders the AAV capsid's natural interaction with cellular receptors, rendering the vector inert under normal physiological conditions.[5] The lock is flanked by protease cleavage sites, allowing for its removal by specific proteases, such as matrix metalloproteinases (MMPs), which are often upregulated in disease states like cancer and inflammation.[5][6][7] This proteolytic "unlocking" restores the vector's native tropism, enabling targeted cell entry and gene delivery precisely at the site of disease.

Mechanism of Action: The Asp-Asp-Asp-Asp Peptide Lock

The core of this technology lies in the strategic insertion of a negatively charged peptide sequence into a surface-exposed loop of the AAV capsid.[5] The tetra-aspartate sequence (DDDD) serves as a potent electrostatic shield.

Causality Behind the Design:

-

Steric Hindrance: The bulky and highly negatively charged DDDD sequence interferes with the binding of the AAV capsid to its primary receptors (e.g., heparan sulfate proteoglycans for AAV2).[5] This dramatically reduces the vector's infectivity in non-target tissues.

-

Protease-Mediated Activation: The DDDD lock is engineered to be flanked by specific protease cleavage sites.[5] A common choice is a sequence recognized by MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling.[6][7][8] In many pathological conditions, such as tumors or sites of inflammation, the local concentration of active MMPs is significantly elevated.[5][6]

-

Restoration of Tropism: Upon encountering the target microenvironment, the elevated MMP activity leads to the cleavage and release of the DDDD peptide lock.[1][4] This unmasks the capsid's native receptor-binding domains, allowing the AAV vector to efficiently transduce the target cells.

Below is a diagram illustrating the activation mechanism of the Asp-Asp-Asp-Asp peptide-locked AAV vector.

Caption: Protease-mediated activation of the DDDD-locked AAV vector.

Experimental Design and Protocols

This section provides a comprehensive workflow for the creation and validation of peptide-locked AAV vectors.

Design and Cloning of the Modified Capsid Plasmid

The initial and most critical step is the design of the peptide insertion into the AAV capsid gene.[9]

Key Considerations:

-

AAV Serotype Selection: The choice of the parent AAV serotype is dictated by the desired intrinsic tropism for the target tissue.

-

Insertion Site: The peptide lock must be inserted into a surface-exposed variable region (VR) of the capsid that is tolerant to modification without disrupting capsid assembly. A common site for AAV2 is within VR-VIII.[10]

-

Protease Cleavage Site: The selection of the protease cleavage site should be tailored to the specific disease microenvironment. For many cancers, an MMP-2/9 cleavage site is appropriate.[1][5]

Protocol: Modified Capsid Plasmid Construction

-

In Silico Design:

-

Obtain the amino acid sequence of the desired AAV capsid protein (e.g., AAV2 VP1).

-

Identify a suitable insertion site within a surface-exposed loop.

-

Design the full peptide insert: [Protease Cleavage Site] - [Gly-Ser Linker] - [DDDD] - [Gly-Ser Linker] - [Protease Cleavage Site]. The linkers provide flexibility.

-

-

Oligonucleotide Synthesis: Synthesize forward and reverse oligonucleotides encoding the designed peptide insert.

-

Inverse PCR:

-

Use a high-fidelity DNA polymerase to amplify the entire pAAV-RC plasmid containing the wild-type capsid gene, using primers that anneal back-to-back at the intended insertion site.

-

The primers should incorporate the sequence of the peptide insert at their 5' ends.

-

-

Ligation and Transformation:

-

Treat the PCR product with a kinase and a ligase to circularize the plasmid.

-

Transform the ligated plasmid into competent E. coli for amplification.

-

-

Sequence Verification: Isolate the plasmid DNA and confirm the correct insertion sequence and reading frame by Sanger sequencing.

AAV Vector Production and Purification

The production of recombinant AAV (rAAV) is typically achieved through transient transfection of mammalian cells.[11][12][13]

Protocol: Triple Transient Transfection in HEK293T Cells

-

Cell Culture: Culture HEK293T cells to ~80% confluency in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]

-

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for:

-

pAAV-GOI (containing the gene of interest flanked by ITRs)

-

pAAV-RC_modified (containing the Rep gene and the modified Cap gene with the DDDD lock)

-

pHelper (providing the necessary adenovirus helper functions)

-

-

Transfection:

-

Co-transfect the three plasmids into the HEK293T cells using a suitable transfection reagent like polyethyleneimine (PEI).

-

The optimal ratio of the three plasmids should be empirically determined, but a common starting point is 1:1:1.

-

-

Harvesting: After 48-72 hours, harvest the cells and the supernatant. The method of harvest depends on the AAV serotype.[14]

-

Purification:

The following diagram outlines the AAV production and purification workflow.

Caption: Workflow for the production and purification of rAAV vectors.

Vector Validation: A Self-Validating System

Robust validation is crucial to confirm the functionality of the peptide lock and the conditional activation of the AAV vector.[15]

Table 1: Quantitative Validation Assays

| Assay | Purpose | Expected Outcome for Locked AAV |

| In Vitro Transduction Assay (without protease) | To assess the baseline infectivity of the locked AAV. | Significantly reduced transduction efficiency compared to wild-type AAV. |

| In Vitro Transduction Assay (with protease) | To confirm protease-mediated activation. | Transduction efficiency restored to levels comparable to wild-type AAV after pre-incubation with the target protease (e.g., MMP-9). |

| Cell Binding Assay | To determine if the lock prevents receptor binding. | Reduced binding of the locked AAV to target cells compared to wild-type AAV. |

| In Vivo Biodistribution | To evaluate tissue targeting and off-target reduction in an animal model. | Reduced vector genome copies in non-target organs (e.g., liver) and accumulation in the target tissue (e.g., tumor) for the locked AAV compared to wild-type AAV. |

Protocol: In Vitro Transduction Assay

-

Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Protease Pre-treatment (for activation group):

-

In a separate tube, incubate the locked AAV vector with a predetermined concentration of the target protease (e.g., recombinant human MMP-9) for 1-2 hours at 37°C.

-

-

Transduction:

-

Add the untreated locked AAV, the protease-treated locked AAV, and a wild-type AAV control to the cells at a defined multiplicity of infection (MOI).

-

Include a "no virus" control.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for transgene expression.

-

Analysis:

-

If the transgene is a fluorescent reporter (e.g., GFP), quantify the signal using fluorescence microscopy or flow cytometry.

-

If the transgene is a secreted protein, quantify its concentration in the supernatant by ELISA.

-

The logical relationship for the in vitro validation is depicted below.

Caption: Logical flow of the in vitro validation experiment.

Conclusion and Future Directions

The Asp-Asp-Asp-Asp peptide lock represents a versatile and potent strategy for engineering conditionally activatable AAV vectors. This technology holds significant promise for enhancing the safety and efficacy of gene therapy by restricting vector activity to pathological microenvironments. Future work may involve exploring other polyanionic peptide sequences, combining this approach with transcriptional targeting, and applying it to a wider range of AAV serotypes and disease models.

References

- Hajitou, A. (2010). Tunable protease-activatable virus nanonodes. ACS nano, 8(5), 4740–4746.

- Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression.

-

PacBio. (2024). Mastering AAV vector design: Best practices for gene therapy product characterization using HiFi sequencing. [Link]

-

AAVnerGene. (n.d.). AAV Validation. [Link]

-

Addgene. (2023). AAV Production in HEK293T Cells. [Link]

- Perrault, S. D., et al. (2019). Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue. ACS Nano, 13(4), 4597–4607.

-

Mizukami, H., et al. (n.d.). A Protocol for AAV vector production and purification. ResearchGate. [Link]

-

Genemedi. (n.d.). Adeno-associated virus (AAV vector) - Production Protocol, Guidelines. [Link]

-

Danaher Life Sciences. (n.d.). AAV Purification – Methods, Process and Challenges. [Link]

-

National Center for Biotechnology Information. (2019). Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue. [Link]

-

National Center for Biotechnology Information. (2015). Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease. [Link]

-

The Company of Biologists. (2024). Matrix metalloproteinases at a glance. [Link]

-

National Center for Biotechnology Information. (2017). Therapeutic potential of AAV-mediated MMP-3 secretion from corneal endothelium in treating glaucoma. [Link]

-

ResearchGate. (n.d.). Provector design and production characterization A Peptide lock is... [Link]

-

National Center for Biotechnology Information. (2018). Adeno-Associated Virus (AAV) Vectors in Cancer Gene Therapy. [Link]

-

National Center for Biotechnology Information. (2019). Pre-arrayed Pan-AAV Peptide Display Libraries for Rapid Single-Round Screening. [Link]

Sources

- 1. Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacb.com [pacb.com]

- 3. Frontiers | Identification and validation of novel engineered AAV capsid variants targeting human glia [frontiersin.org]

- 4. Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adeno-Associated Virus (AAV) Vectors in Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Human MMP9 Over-Expression AAV, matrix metallopeptidase 9, NM_004994, BC006093, [Cat #AAV-215606] [vectorbiolabs.com]

- 9. ebiohippo.com [ebiohippo.com]

- 10. Pre-arrayed Pan-AAV Peptide Display Libraries for Rapid Single-Round Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. addgene.org [addgene.org]

- 13. genemedi.net [genemedi.net]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. aavnergene.com [aavnergene.com]

Application Note & Protocol: Conjugation of Tetra-Aspartate (Asp4) Peptide to Nanoparticles for Enhanced Bone Targeting

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of targeted drug delivery systems for bone pathologies, such as osteoporosis and bone metastasis, is a critical challenge in nanomedicine. Enhancing the localization of therapeutic nanoparticles to bone tissue can significantly improve efficacy while minimizing systemic side effects. This document provides a comprehensive guide to the principle and practice of conjugating a tetra-aspartate (Asp4) peptide to carboxylated nanoparticles to create a robust bone-targeting drug delivery platform. We detail the underlying mechanism of Asp4's affinity for bone mineral, provide a step-by-step protocol for its covalent conjugation using carbodiimide chemistry, and outline essential characterization and in vitro validation assays to confirm the success of the functionalization and its targeting capability.

Principle: Asp4-Mediated Bone Targeting

The inorganic component of bone is primarily composed of hydroxyapatite (HA), a crystalline calcium phosphate mineral with the formula Ca₁₀(PO₄)₆(OH)₂.[1] The surface of HA crystals is rich in positively charged calcium ions (Ca²⁺). The bone-targeting strategy described herein leverages the strong, specific interaction between the Asp4 peptide and these calcium ions.

The Asp4 peptide consists of four consecutive aspartic acid residues. Each aspartic acid contains a carboxyl group (-COOH) in its side chain, which is deprotonated and negatively charged (-COO⁻) at physiological pH. The spatial arrangement of these four carboxyl groups creates a powerful multidentate chelating agent that binds with high affinity to the Ca²⁺ ions on the HA surface through strong electrostatic interactions.[1] This bio-inspired approach mimics the function of non-collagenous bone matrix proteins that are rich in acidic amino acids and play a crucial role in bone mineralization and remodeling. By conjugating Asp4 to a nanoparticle, the nanoparticle is effectively "painted" with a bone-homing signal.

Caption: Asp4 peptide on a nanoparticle chelating calcium ions on hydroxyapatite.

Protocol: Conjugation of Asp4 to Carboxylated Nanoparticles

This protocol describes the covalent attachment of an amine-terminated Asp4 peptide to the surface of pre-formed carboxylated nanoparticles (e.g., PLGA, polystyrene) using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[2][3]

Materials and Reagents

-

Nanoparticles: Carboxylated nanoparticles (e.g., 1% w/v suspension).

-

Peptide: N-terminally amine-functionalized tetra-aspartate peptide (H₂N-(spacer)-DDDD-COOH). A short spacer like Gly-Gly can improve flexibility. Purity >95%.

-

Activation Buffer: 50 mM MES buffer, pH 6.0.

-

Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

-

Reagents: EDC (MW: 191.7), Sulfo-NHS (MW: 217.14).

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine.

-

Washing/Storage Buffer: PBS, pH 7.4, with 0.05% Tween-20 (optional, for washing).

-

Equipment: Benchtop centrifuge, probe sonicator/bath sonicator, pH meter, rotator/shaker.

Step-by-Step Conjugation Procedure

Step 1: Nanoparticle Activation

-

Rationale: EDC activates the carboxyl groups (-COOH) on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester, which is less susceptible to hydrolysis in the aqueous buffer.[4] This two-step process enhances coupling efficiency.[2] The reaction is performed at pH 6.0 to maximize EDC activity and ester stability.

-

Take 1 mL of the 10 mg/mL carboxylated nanoparticle suspension.

-

Pellet the nanoparticles by centrifugation (e.g., 14,000 x g for 20 min). Discard the supernatant.

-

Wash the pellet by resuspending in 1 mL of Activation Buffer (50 mM MES, pH 6.0). Repeat the centrifugation and resuspension step twice to ensure removal of storage buffers.

-

After the final wash, resuspend the nanoparticle pellet in 1 mL of Activation Buffer.

-

Prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer. For a typical reaction, aim for a molar excess. Example: Add 100 µL of 10 mg/mL EDC and 100 µL of 10 mg/mL Sulfo-NHS.

-

Incubate the mixture for 30 minutes at room temperature with gentle rotation. This activates the surface carboxyl groups.

Step 2: Conjugation with Asp4 Peptide

-

Rationale: The primary amine (e.g., the N-terminus) of the Asp4 peptide performs a nucleophilic attack on the stable Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS. The pH is raised to 7.4 to ensure the peptide's primary amine is deprotonated and thus maximally nucleophilic.

-

Pellet the activated nanoparticles by centrifugation to remove excess EDC and Sulfo-NHS.

-

Immediately wash the pellet by resuspending in 1 mL of cold Coupling Buffer (PBS, pH 7.4).

-

Pellet again and resuspend the activated nanoparticles in 1 mL of Coupling Buffer.

-

Dissolve the Asp4 peptide in the Coupling Buffer to a desired concentration (e.g., 1 mg/mL).

-

Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to available carboxyl groups should be optimized, but a 5-10 fold molar excess of peptide is a good starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

Step 3: Quenching and Purification

-